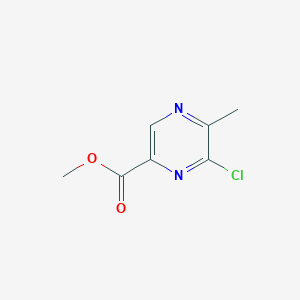
Methyl 6-chloro-5-methylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-chloro-5-methylpyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1822669-47-5 . It has a molecular weight of 186.6 and its IUPAC name is methyl 6-chloro-5-methylpyrazine-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-chloro-5-methylpyrazine-2-carboxylate” is1S/C7H7ClN2O2/c1-4-6 (8)10-5 (3-9-4)7 (11)12-2/h3H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 6-chloro-5-methylpyrazine-2-carboxylate” is a pale-yellow to yellow-brown solid . It exhibits moderate hydrophobicity . The compound has a topological polar surface area of 52.1 Ų, indicating its ability to interact with polar substances .Wissenschaftliche Forschungsanwendungen
Immunomodulation and STING Pathway Inhibition
- Potential Applications :
Synthesis of Ln-Metal Organic Frameworks (MOFs)
- Applications :
N-Methyl-d-Aspartate (NMDA) Receptor Modulation
- Potential Application :
Biological Studies
Further research is needed to explore its full therapeutic potential and optimize its formulation for clinical use. Remember to handle this compound with proper safety precautions, as outlined in the Material Safety Data Sheet (MSDS) or provided by the manufacturer . If you have any specific questions or need additional details, feel free to ask! 😊
Safety and Hazards
The safety information for “Methyl 6-chloro-5-methylpyrazine-2-carboxylate” indicates that it should be stored in a refrigerator . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of Methyl 6-chloro-5-methylpyrazine-2-carboxylate is the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .
Mode of Action
Methyl 6-chloro-5-methylpyrazine-2-carboxylate acts as an immunomodulator . It has the ability to inhibit the STING pathway . By antagonizing STING activation, it offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .
Biochemical Pathways
The compound affects the STING pathway , which plays a crucial role in immune response regulation . Excessive or dysregulated STING activation has been implicated in the pathology and progression of certain conditions, such as cancer . Therefore, by inhibiting this pathway, the compound can potentially modulate these effects.
Pharmacokinetics
Methyl 6-chloro-5-methylpyrazine-2-carboxylate exhibits moderate hydrophobicity, as suggested by its XLogP3-AA value of 1.3 . It has a topological polar surface area of 52.1 Ų, indicating its ability to interact with polar substances . It contains four hydrogen bond acceptors, enabling potential interactions with other molecules . The presence of two rotatable bonds suggests its flexibility in terms of conformational changes . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The molecular and cellular effects of Methyl 6-chloro-5-methylpyrazine-2-carboxylate’s action primarily involve the modulation of the immune response. By inhibiting the STING pathway, it can potentially prevent conditions where aberrant STING signaling contributes to disease manifestations, such as cancer . For example, in cancer, increased STING activation can promote tumor growth, metastasis, and immune evasion .
Action Environment
The action, efficacy, and stability of Methyl 6-chloro-5-methylpyrazine-2-carboxylate can be influenced by various environmental factors. For instance, its moderate hydrophobicity and ability to interact with polar substances suggest that it may interact differently in hydrophilic and hydrophobic environments . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment.
Eigenschaften
IUPAC Name |
methyl 6-chloro-5-methylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANUPZSGECXSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-methylpyrazine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide](/img/structure/B2782949.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2782950.png)

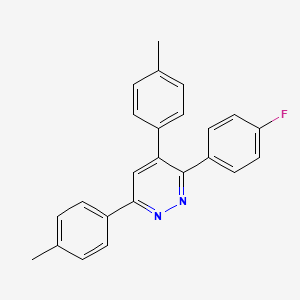
![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)
![5-Acetyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2782957.png)
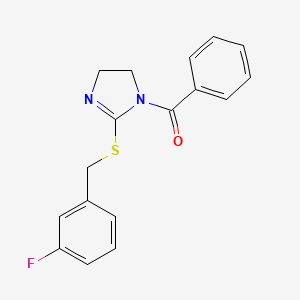
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2782960.png)

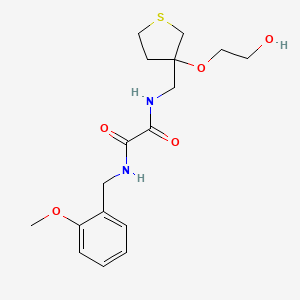
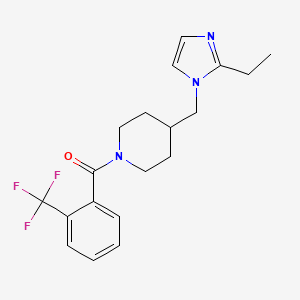
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2782966.png)
![Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2782967.png)
